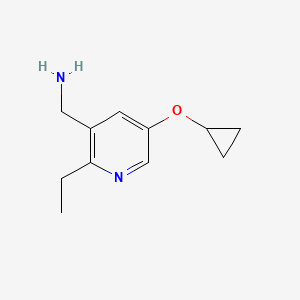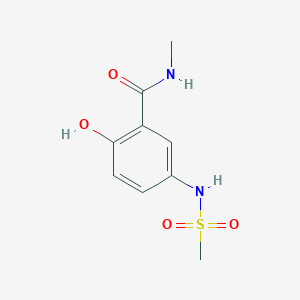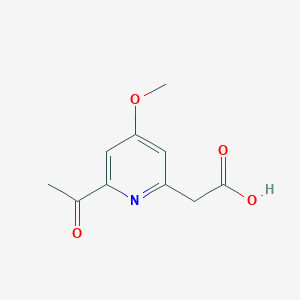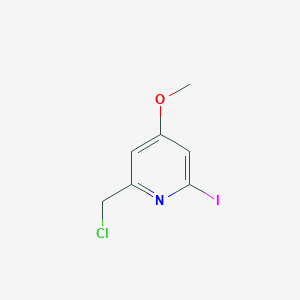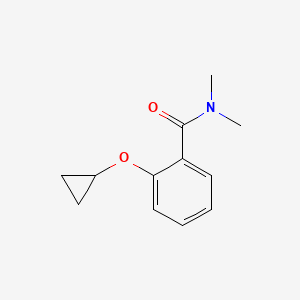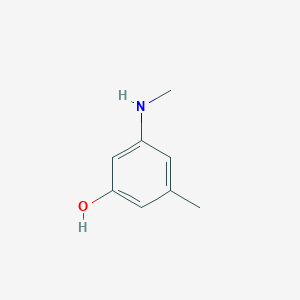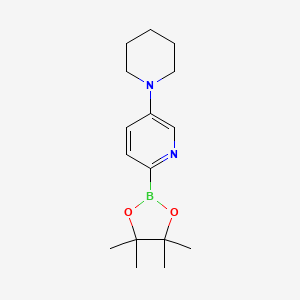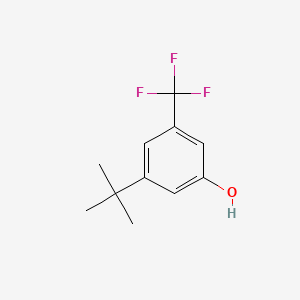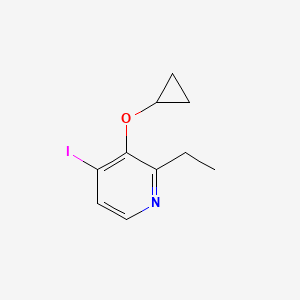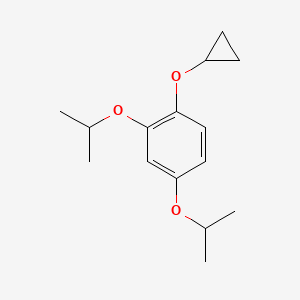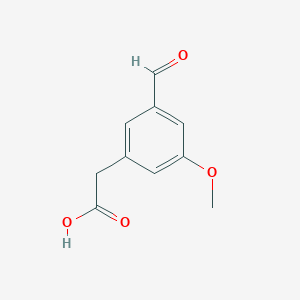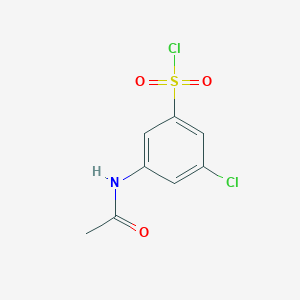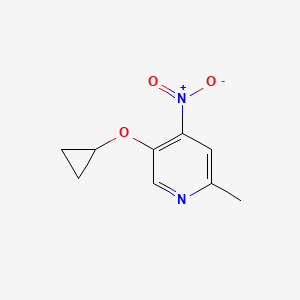
5-Cyclopropoxy-2-methyl-4-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-methyl-4-nitropyridine: is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form the nitro derivative . The reaction conditions are carefully controlled to avoid polynitration and ensure high selectivity. The nitration product is then subjected to further reactions to introduce the cyclopropoxy and methyl groups.
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions . The use of microreaction technology in continuous flow systems ensures efficient mixing and heat transfer, leading to higher yields and selectivity.
化学反応の分析
Types of Reactions: 5-Cyclopropoxy-2-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Substitution reactions yield various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 5-Cyclopropoxy-2-methyl-4-nitropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-methyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
- 5-Cyclopropoxy-4-methyl-2-nitropyridine
- 4-Nitropyridine
- 3-Nitropyridine
Comparison: 5-Cyclopropoxy-2-methyl-4-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. Compared to other nitropyridines, this compound exhibits different reactivity and selectivity in chemical reactions. Its unique structure also influences its interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-methyl-4-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-8(11(12)13)9(5-10-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChIキー |
PMKMQCLYSSFFFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


